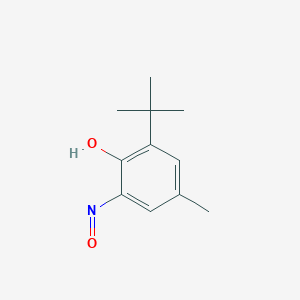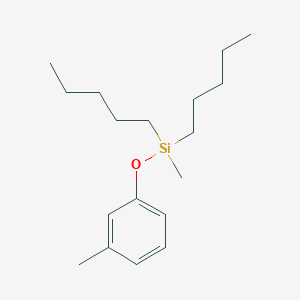
Methyl(3-methylphenoxy)dipentylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(3-methylphenoxy)dipentylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to two pentyl groups, a methyl group, and a 3-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(3-methylphenoxy)dipentylsilane typically involves the reaction of 3-methylphenol with dipentylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylphenol attacks the silicon atom, displacing the chlorine atom. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is common to maintain consistency and quality.
化学反応の分析
Types of Reactions:
Oxidation: Methyl(3-methylphenoxy)dipentylsilane can undergo oxidation reactions, particularly at the silicon atom, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenyl group.
Substitution: The compound can participate in substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Strong nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Phenyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Chemistry: Methyl(3-methylphenoxy)dipentylsilane is used as a precursor in the synthesis of more complex organosilicon compounds
Biology: In biological research, this compound can be used to modify surfaces of biomaterials, improving their biocompatibility and functionality. It can also be used in the development of silicon-based drug delivery systems.
Medicine: The compound’s potential in medicine includes its use in the synthesis of silicon-containing pharmaceuticals, which may exhibit improved pharmacokinetic properties compared to their carbon-only counterparts.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form stable bonds with both organic and inorganic substrates makes it valuable in material science.
作用機序
The mechanism of action of Methyl(3-methylphenoxy)dipentylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable siloxane or silane linkages. These interactions are crucial in applications such as surface modification and material synthesis.
類似化合物との比較
Phenyltrimethylsilane: Similar in having a phenyl group attached to silicon but differs in the number and type of alkyl groups.
Diphenyldimethylsilane: Contains two phenyl groups and two methyl groups attached to silicon.
Triethylsilane: Contains three ethyl groups attached to silicon.
Uniqueness: Methyl(3-methylphenoxy)dipentylsilane is unique due to the presence of the 3-methylphenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles.
特性
CAS番号 |
59646-09-2 |
|---|---|
分子式 |
C18H32OSi |
分子量 |
292.5 g/mol |
IUPAC名 |
methyl-(3-methylphenoxy)-dipentylsilane |
InChI |
InChI=1S/C18H32OSi/c1-5-7-9-14-20(4,15-10-8-6-2)19-18-13-11-12-17(3)16-18/h11-13,16H,5-10,14-15H2,1-4H3 |
InChIキー |
KATUNIAPUKSPNY-UHFFFAOYSA-N |
正規SMILES |
CCCCC[Si](C)(CCCCC)OC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



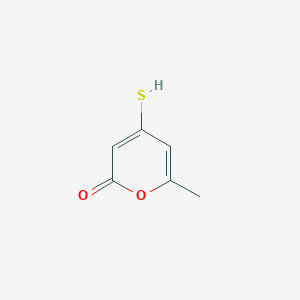
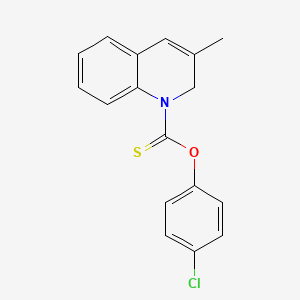
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
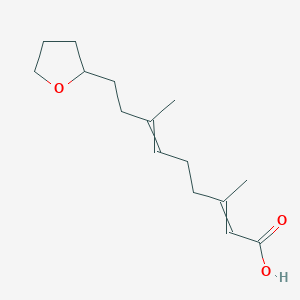


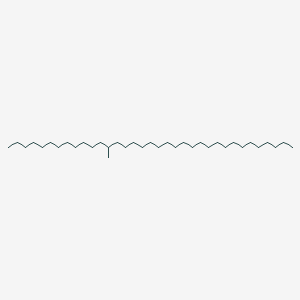
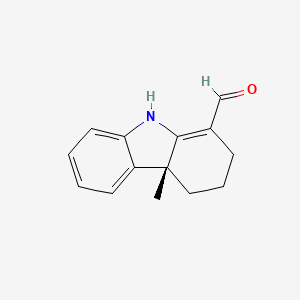
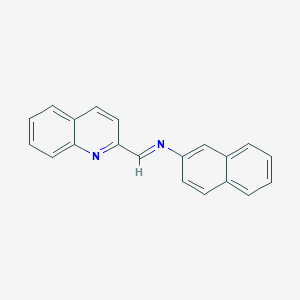
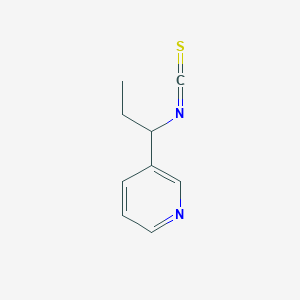
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
